Quinoline-5-carboxamide

Polymorphism Solid-State Chemistry Crystallography

Quinoline-5-carboxamide isomers exhibit divergent bioactivity-direct substitution fails. This 5-regioisomer offers validated AR BF3 antagonist (IC50 0.19 µM) and Pim-1 kinase inhibitor (IC50 0.11 µM) scaffolds. - **Key applications:** Antiandrogen design (overcome enzalutamide resistance), targeted anticancer (Bcl-2/BAX/Caspase-3 pathway), antimalarial (Pf falcipain-2). - **Solid-state advantage:** Three polymorphic forms enable bioavailability-structure studies. - **Supply:** ≥95% purity, immediate shipment for medicinal chemistry libraries.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 175533-32-1
Cat. No. B3021109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline-5-carboxamide
CAS175533-32-1
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CC=NC2=C1)C(=O)N
InChIInChI=1S/C10H8N2O/c11-10(13)8-3-1-5-9-7(8)4-2-6-12-9/h1-6H,(H2,11,13)
InChIKeyLZHJFZLHEGJWAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline-5-carboxamide: Medicinal Chemistry Scaffold


Quinoline-5-carboxamide (CAS 175533-32-1) is a heterocyclic aromatic organic compound featuring a quinoline ring system with a carboxamide substituent at the 5-position . This core scaffold is of significant interest in medicinal chemistry as a privileged structure for the development of biologically active molecules, including anticancer, anti-inflammatory, and antimalarial agents [1]. It serves as a key synthetic intermediate and building block for the generation of focused compound libraries targeting specific protein kinases and receptors [2]. The compound's molecular formula is C10H8N2O, with a molecular weight of 172.18 g/mol, and it is typically available at purities of 95% or higher for research applications .

Why Isomers Cannot Replace Quinoline-5-carboxamide


The position of the carboxamide group on the quinoline ring critically dictates the compound's intermolecular interactions, binding affinity to biological targets, and supramolecular assembly. While isomeric quinoline carboxamides (e.g., 2-, 3-, 4-, 6-, or 8-carboxamides) may appear structurally similar, they exhibit distinct biological activity profiles, target specificities, and physicochemical properties [1]. For instance, quinoline-2-carboxamide derivatives are often explored as dual COX/LOX inhibitors, whereas quinoline-4-carboxamides are optimized for antimalarial activity targeting PfEF2 [2][3]. Direct substitution of one isomer for another without rigorous experimental validation can lead to loss of activity, altered selectivity, or failed lead optimization campaigns. The specific regiochemistry of the 5-carboxamide enables unique intramolecular hydrogen bonding and polymorphic behavior, which are not replicated by its isomers .

Quinoline-5-carboxamide vs. Isomeric Analogs: Evidence


Enhanced Polymorphic Diversity

Quinoline-5-carboxamide demonstrates significant polymorphic diversity, with three different crystalline forms obtainable by modifying reaction conditions . This contrasts with other simple quinoline carboxamide isomers, such as quinoline-2-carboxamide, which typically exhibit fewer reported polymorphs and a simpler solid-state landscape . The ability to access multiple polymorphs is critical for optimizing physicochemical properties like solubility, dissolution rate, and stability in drug formulation, providing a distinct advantage for lead optimization and pharmaceutical development .

Polymorphism Solid-State Chemistry Crystallography

Unique Intramolecular Hydrogen Bonding

The 5-position of the carboxamide group in quinoline-5-carboxamide facilitates the formation of strong intramolecular hydrogen bonds, a feature not readily achievable with other isomers like quinoline-2-carboxamide or quinoline-4-carboxamide due to geometric constraints . This intramolecular hydrogen bonding stabilizes specific conformations that are crucial for interacting with biological targets, such as the androgen receptor binding function-3 (BF3) site [1]. The enhanced conformational rigidity can lead to improved binding affinity and selectivity compared to more flexible analogs [1].

Hydrogen Bonding Molecular Recognition Structure-Based Drug Design

Androgen Receptor Antagonist VPC-13789

Quinoline-5-carboxamide serves as the core scaffold for VPC-13789, a potent, selective, and orally bioavailable inhibitor of the human androgen receptor (AR) targeting its binding function-3 (BF3) site [1]. VPC-13789 exhibits an IC50 of 0.19 µM in inhibiting AR transcriptional activity in LNCaP cells . This is a significant improvement over earlier BF3 inhibitors, which suffered from poor potency or metabolic instability [1]. In comparison, other quinoline carboxamide isomers, such as quinoline-3-carboxamide derivatives optimized as EGFR inhibitors, show IC50 values in the micromolar range (e.g., 0.49–2.61 µM) [2].

Androgen Receptor Prostate Cancer BF3 Antagonist VPC-13789

Pim-1 Kinase Inhibition

Quinoline-5-carboxamide derivatives have been identified as potent inhibitors of Pim-1 kinase, a key regulator of cell survival and proliferation [1]. A specific derivative (compound 3e) demonstrated an IC50 of 0.11 µM against Pim-1 kinase, which is comparable to the reference inhibitor SGI-1776 [1]. This activity is accompanied by the induction of apoptosis through down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 [1]. In contrast, quinoline-8-carboxamide derivatives, which are primarily explored as PARP-1 inhibitors, exhibit IC50 values in the micromolar range (e.g., 1.9 µM for the parent compound) [2].

Pim-1 Kinase Apoptosis Anticancer Kinase Inhibitor

Quinoline-5-carboxamide Application Scenarios


AR Antagonists for Prostate Cancer

Given its proven role as the scaffold for VPC-13789, a potent AR BF3 antagonist with an IC50 of 0.19 µM, quinoline-5-carboxamide is ideally suited for medicinal chemistry programs aimed at developing novel, orally bioavailable antiandrogens [1]. Researchers can leverage this scaffold to design and synthesize focused libraries of quinoline-5-carboxamide derivatives, exploring structure-activity relationships around the BF3 binding site to overcome resistance mechanisms associated with current therapies like enzalutamide [1].

Pim-1 Kinase Inhibitors for Cancer Therapy

The demonstrated ability of quinoline-5-carboxamide derivatives to inhibit Pim-1 kinase with sub-micromolar potency (IC50 = 0.11 µM) makes this compound a valuable starting point for developing targeted anticancer agents [2]. Researchers can utilize the quinoline-5-carboxamide core to generate compounds that induce apoptosis in cancer cells via the Bcl-2/BAX/Caspase-3 pathway, offering a distinct mechanism of action compared to other quinoline carboxamide-based inhibitors [2].

Polymorph Screening for Formulation

The existence of three distinct polymorphic forms of quinoline-5-carboxamide provides a unique opportunity for solid-state chemists and formulation scientists to investigate the relationship between crystal structure, physicochemical properties, and bioavailability . This compound can serve as a model system for studying polymorph-dependent solubility and stability, which is critical for the development of robust drug products .

Antimalarial Agents Targeting Falcipain-2

Quinoline-5-carboxamide-based compounds have shown promising activity against P. falciparum falcipain-2, a key enzyme in the malaria parasite's life cycle [3]. The scaffold can be further elaborated using molecular hybridization strategies to develop novel antimalarial agents with improved potency and selectivity over existing therapies, addressing the urgent need for new drugs to combat drug-resistant malaria [3].

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